molecular formula C12H5ClFN3 B8529717 1-chloro-8-fluoro-5H-pyrido[4,3-b]indole-4-carbonitrile

1-chloro-8-fluoro-5H-pyrido[4,3-b]indole-4-carbonitrile

Cat. No. B8529717
M. Wt: 245.64 g/mol
InChI Key: DTVWSNMWLIHGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431569B2

Procedure details

To 8-fluoro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile (23.5 g, 103 mmol) in dioxane (235 mL) was added POCl3 (95 g, 621 mmol) at 85° C. The reaction mixture was left to stir at 85° C. for 3 h, cooled to 0° C., and treated with MTBE. The reaction mixture was filtered, and washed with MTBE. The solid was treated with isopropanol, warm to 45° C. for 2 h, cooled to room temperature, filtered, washed with MTBE, and dried to afford the title compound as an HCl salt. 1H NMR (600 MHz, CD3COCD3) δ 8.68 (s, 1H); 8.15 (dd, 1H); 7.78 (dd, 1H); 7.48 (dt, 1H). LRMS (APCI) calc'd for (C12H5ClFN3) [M+H]+, 246.0. found 246.0.
Name
8-fluoro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile
Quantity
23.5 g
Type
reactant
Reaction Step One
Name
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:8]2[NH:7][C:6]3[C:11]([C:16]#[N:17])=[CH:12][NH:13][C:14](=O)[C:5]=3[C:4]=2[CH:3]=1.O=P(Cl)(Cl)[Cl:20].CC(OC)(C)C>O1CCOCC1>[Cl:20][C:14]1[C:5]2[C:4]3[CH:3]=[C:2]([F:1])[CH:10]=[CH:9][C:8]=3[NH:7][C:6]=2[C:11]([C:16]#[N:17])=[CH:12][N:13]=1.[ClH:20]

Inputs

Step One
Name
8-fluoro-1-oxo-2,5-dihydro-1H-pyrido[4,3-b]indole-4-carbonitrile
Quantity
23.5 g
Type
reactant
Smiles
FC1=CC=2C3=C(NC2C=C1)C(=CNC3=O)C#N
Name
Quantity
95 g
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
235 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
to stir at 85° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed with MTBE
ADDITION
Type
ADDITION
Details
The solid was treated with isopropanol
TEMPERATURE
Type
TEMPERATURE
Details
warm to 45° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with MTBE
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=C(C=2NC=3C=CC(=CC3C21)F)C#N
Name
Type
product
Smiles
Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.